molecular formula C₈H₈Cl₂N₄O B1663198 瓜诺沙苯 CAS No. 24047-25-4

瓜诺沙苯

货号 B1663198
CAS 编号: 24047-25-4
分子量: 247.08 g/mol
InChI 键: QKIQJNNDIWGVEH-UUILKARUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanoxabenz is a metabolite of guanabenz . It is a small molecule with the chemical formula C8H8Cl2N4O . The average mass of Guanoxabenz is 247.08 Da .


Synthesis Analysis

Guanoxabenz is formed from guanabenz in the human liver . This process is a new metabolic marker for CYP1A2 .


Molecular Structure Analysis

The molecular formula of Guanoxabenz is C8H8Cl2N4O . The average mass is 247.081 Da and the monoisotopic mass is 246.007523 Da .


Chemical Reactions Analysis

The N-hydroxylation of guanabenz in human liver is mediated by CYP1A2, making it a suitable metabolic marker for CYP1A2 in biotransformation studies .


Physical And Chemical Properties Analysis

Guanoxabenz is a small molecule with the chemical formula C8H8Cl2N4O . The average mass of Guanoxabenz is 247.08 Da .

科学研究应用

2. 药理学特性关于其药理特性,尤其是与α2-肾上腺素受体亚型相关的方面,已经对瓜诺沙苯进行了表征。研究已经描绘了瓜诺沙苯对不同受体亚型的结合亲和力和选择性,从而深入了解其在分子水平上的作用机制 (Uhlén & Wikberg, 1991)

3. 代谢过程和药物相互作用已经对瓜诺沙苯的代谢途径进行了研究,包括其N-羟基化和还原过程。这些研究对于了解瓜诺沙苯在体内的代谢方式以及与各种酶和代谢系统的相互作用至关重要(Clement & Demesmaeker, 1997)

4. 酶活性和还原机制瓜诺沙苯已成为研究的对象,探索其酶活性,特别是它如何被体内某些酶还原。这项研究提供了关于瓜诺沙苯的生化相互作用及其转化为其他化合物的更深入见解(Dambrova etal., 1998)

5. 神经退行性疾病的治疗潜力已经探讨了瓜诺沙苯在治疗像肌萎缩侧索硬化症(ALS)这样的疾病中的潜在治疗应用。研究调查了其调节蛋白质合成的能力,以及可能缓解神经退行性疾病症状的能力(E. D. Bella et al., 2017)

6. 瓜诺沙苯衍生物的研究已经研究了瓜诺沙苯衍生物保留抗朊原活性而无α2-肾上腺素受体激动活性的能力。这一研究领域对于开发可以针对特定疾病的药物并最小化副作用的药物具有重要意义(Nguyen et al., 2014)

属性

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQJNNDIWGVEH-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23256-40-8 (mono-hydrochloride), 27818-21-9 (unspecified hydrochloride)
Record name Guanoxabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024047254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanoxabenz

CAS RN

24047-25-4
Record name Guanoxabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024047254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxabenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANOXABENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9HIK5V7WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanoxabenz
Reactant of Route 2
Reactant of Route 2
Guanoxabenz
Reactant of Route 3
Reactant of Route 3
Guanoxabenz
Reactant of Route 4
Guanoxabenz
Reactant of Route 5
Guanoxabenz

Citations

For This Compound
317
Citations
B Clement, M Demesmaeker - Drug metabolism and disposition, 1997 - ASPET
The in vitro N-hydroxylation of guanabenz as well as the corresponding N-dehydroxylation of guanoxabenz has been previously detected in biotransformation studies with microsomal …
Number of citations: 30 dmd.aspetjournals.org
S Uhlén, M Dambrova, G Tiger, DW Oliver… - Biochemical …, 1998 - Elsevier
… guanoxabenz binding seemed to be inhibited by a series of N-hydroxyguanidine analogs to guanoxabenz… The formation of guanoxabenz high-affinity binding was also inhibited in a time…
Number of citations: 10 www.sciencedirect.com
B Clement, S Mau, S Deters, A Havemeyer - Drug metabolism and …, 2005 - ASPET
… The reductase activities were measured by following the reduction of benzamidoxime to benzamidine, guanoxabenz to guanabenz, and Ro 48-3656 ([[1-[(2S)-2-[[4-[(hydroxyamino)…
Number of citations: 60 dmd.aspetjournals.org
M Dambrova, S Uhlén… - Pharmacology & …, 1998 - Wiley Online Library
… can induce N-reduction of guanoxabenz, leading to high affinity … We report that high affinity guanoxabenz binding is also … activity that may activate guanoxabenz leading to formation of a …
Number of citations: 8 onlinelibrary.wiley.com
M Dambrova, S Uhlén, CJ Welch, P Prusis… - Biochemical …, 1998 - Elsevier
… mediated the reduction of guanoxabenz to guanabenz(1-(2,6… rat α 2A -adrenoceptors than guanoxabenz itself. The reaction … for the activity, as the guanoxabenz-reducing activity of the …
Number of citations: 9 www.sciencedirect.com
M Sastre, JA García‐Sevilla - Journal of neurochemistry, 1994 - Wiley Online Library
… ), competition experiments with the agonist guanoxabenz clearly modeled the high‐ and low… the high‐affinity α 2A ‐adrenoceptor) guanoxabenz only recognized the low‐affinity α 2A ‐…
Number of citations: 64 onlinelibrary.wiley.com
B Clement, M Demesmaeker… - Chemical research in …, 1996 - ACS Publications
… Accordingly, guanoxabenz in part constitutes a prodrug of guanabenz. Examinations of … and guanoxabenz for mutagenicity by means of the Ames test revealed that guanoxabenz has …
Number of citations: 64 pubs.acs.org
TL Berridge, B Gadie, AG Roach… - British journal of …, 1983 - Wiley Online Library
… guanoxabenz were measured after intravenous administration of increasing doses (half-log scale increments) at 5 min intervals. UK 14,304 and guanoxabenz … of guanoxabenz (0.3mg/…
Number of citations: 82 bpspubs.onlinelibrary.wiley.com
M Dambrova, S Uhlén, CJ Welch… - European journal of …, 1998 - Wiley Online Library
… guanoxabenz reducing activity of the enzyme was also verified. We conclude that guanoxabenz … We found initially that the majority of the guanoxabenz-converting activity resided in the …
Number of citations: 41 febs.onlinelibrary.wiley.com
S Uhlen, JES Wikberg - British journal of pharmacology, 1991 - Wiley Online Library
… 239- and guanoxabenz-masked [3H]-RX821002 saturation curves, plain ARC 239 and guanoxabenzcompetition curves as well as ARC 239-masked guanoxabenz competition curves …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。